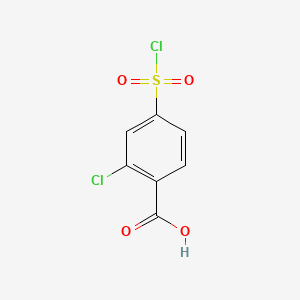

2-Chloro-4-(chlorosulfonyl)benzoic acid

Overview

Description

2-Chloro-4-(chlorosulfonyl)benzoic acid (CAS: 10130-89-9) is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 2-position and a reactive chlorosulfonyl (-SO₂Cl) group at the 4-position of the aromatic ring. Its molecular formula is C₇H₄Cl₂O₄S, with a molecular weight of 271.13 g/mol. This compound is highly reactive due to the electrophilic chlorosulfonyl group, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation . It is moisture-sensitive and reacts vigorously with water, requiring storage under inert conditions .

Key applications include its use in synthesizing USP5 inhibitors (e.g., compound 49 in ) and as a precursor for sulfonated polymers or agrochemicals . Its synthesis typically involves sulfonation or chlorosulfonation of benzoic acid derivatives under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(chlorosulfonyl)benzoic acid can be synthesized through several methods. One common method involves the chlorosulfonation of 2-chlorobenzoic acid. The reaction typically uses chlorosulfonic acid as the sulfonating agent. The process involves heating 2-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2-chloro-4-hydroxybenzoic acid.

Common Reagents and Conditions

Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.

Lithium Aluminum Hydride: Employed in reduction reactions.

Aqueous Bases: Utilized in hydrolysis reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

2-Chloro-4-hydroxybenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Chloro-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and applications:

Reactivity and Functional Group Analysis

- Chlorosulfonyl (-SO₂Cl) vs. Methylsulfonyl (-SO₂CH₃):

The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) . In contrast, methylsulfonyl derivatives are chemically inert under standard conditions, making them suitable for stable sulfone linkages in pharmaceuticals . - Fluorosulfonyl (-SO₂F):

Fluorosulfonyl analogues exhibit enhanced leaving-group ability compared to -SO₂Cl, useful in fluorination reactions or radiopharmaceuticals . - Phenoxy/Nitro Substituents (Acifluorfen): The nitro group and trifluoromethylphenoxy chain in acifluorfen confer herbicidal activity by disrupting plant enzyme systems, a property absent in simpler sulfonylbenzoic acids .

Biological Activity

Overview

2-Chloro-4-(chlorosulfonyl)benzoic acid (CAS No. 61953-04-6) is a sulfonyl-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both a chloro and a chlorosulfonyl group, which contribute to its chemical reactivity and potential therapeutic applications.

The structural formula of this compound can be represented as follows:

This compound is known for its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the electron-withdrawing effects of the chlorosulfonyl group .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 100 µg/mL |

| Bacillus subtilis | 25 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in renal cell carcinoma models. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This has been observed in various enzymatic assays where the compound acts as a competitive inhibitor.

- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Renal Cell Carcinoma : In a controlled laboratory setting, this compound was administered to renal cell carcinoma cell lines, resulting in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

- Antimicrobial Efficacy Assessment : In vivo studies using murine models demonstrated that treatment with this compound led to a marked decrease in bacterial load in infections caused by Staphylococcus aureus, suggesting its potential use in clinical settings for treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(chlorosulfonyl)benzoic acid?

The compound is synthesized via sulfonation and chlorination of benzoic acid derivatives. A validated method involves reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This yields 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is hydrolyzed under controlled pH (7–9) using sodium sulfite and bicarbonate to form the final product. Reaction conditions (temperature, stoichiometry) are critical for yield optimization .

Q. How is the purity of this compound verified in synthetic workflows?

Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to identify functional groups (e.g., sulfonyl chloride), and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, as demonstrated for structurally similar benzoic acid derivatives .

Q. What safety precautions are essential during handling?

Due to its reactive sulfonyl chloride group, use personal protective equipment (PPE) and work in a fume hood. Avoid contact with water to prevent hydrolysis to toxic gases (e.g., HCl). Storage recommendations include anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., over-chlorination) is mitigated by controlling temperature (50–75°C) and reagent addition rates. Catalytic DMF accelerates thionyl chloride reactions while reducing side reactions. Post-synthesis purification via acid precipitation or solvent extraction (ethyl acetate) improves yield .

Q. What computational tools aid in predicting synthetic pathways for derivatives?

Retrosynthesis tools like Reaxys or AI-driven platforms (e.g., Pistachio) analyze feasible routes for derivatives. For example, substituting the sulfonyl chloride group with methylsulfonyl via nucleophilic displacement requires evaluating steric and electronic effects using density functional theory (DFT) .

Q. How do crystallographic methods resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SHELX suite) determines precise bond lengths and angles. For example, sulfonamide derivatives of benzoic acid have been characterized using SHELXL refinement, revealing intermolecular hydrogen bonding critical for stability .

Q. What strategies address contradictions in reported reaction yields?

Discrepancies arise from variations in starting material purity or reaction scales. Reproducibility is enhanced by standardizing reagent sources (e.g., anhydrous sodium sulfite) and validating protocols via kinetic studies (e.g., monitoring by HPLC) .

Q. How is this compound utilized in medicinal chemistry?

It serves as an intermediate in diuretics (e.g., Bumetanide) and antidiabetic agents. The sulfonyl chloride group enables conjugation with amines or alcohols to form sulfonamides or sulfonate esters, which modulate biological activity .

Properties

IUPAC Name |

2-chloro-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQBDLJABAHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977494 | |

| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61953-04-6 | |

| Record name | Benzoic acid, 2-chloro-4-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061953046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.